molecular formula C21H19ClN2O3 B11487373 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-(morpholin-4-yl)ethane-1,2-dione

1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-(morpholin-4-yl)ethane-1,2-dione

Cat. No.: B11487373
M. Wt: 382.8 g/mol
InChI Key: QOPLNVHSIJKXLH-UHFFFAOYSA-N
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Description

1-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(MORPHOLIN-4-YL)ETHANE-1,2-DIONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C21H19ClN2O3

Molecular Weight

382.8 g/mol

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-morpholin-4-ylethane-1,2-dione

InChI

InChI=1S/C21H19ClN2O3/c22-16-7-5-15(6-8-16)13-24-14-18(17-3-1-2-4-19(17)24)20(25)21(26)23-9-11-27-12-10-23/h1-8,14H,9-13H2

InChI Key

QOPLNVHSIJKXLH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(MORPHOLIN-4-YL)ETHANE-1,2-DIONE typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(MORPHOLIN-4-YL)ETHANE-1,2-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring and the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce various functional groups to the compound.

Scientific Research Applications

1-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(MORPHOLIN-4-YL)ETHANE-1,2-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(MORPHOLIN-4-YL)ETHANE-1,2-DIONE involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, influencing cellular signaling pathways. The chlorophenyl and morpholine groups can enhance the compound’s binding affinity and specificity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.

Uniqueness

1-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(MORPHOLIN-4-YL)ETHANE-1,2-DIONE is unique due to the combination of the indole ring with the chlorophenyl and morpholine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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